molecular formula C15H11BrO3 B2892884 4-Bromo-2-formylphenyl 4-methylbenzoate CAS No. 431937-89-2

4-Bromo-2-formylphenyl 4-methylbenzoate

Cat. No.: B2892884
CAS No.: 431937-89-2
M. Wt: 319.154
InChI Key: QBXHDDYVJVTGRF-UHFFFAOYSA-N
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Description

4-Bromo-2-formylphenyl 4-methylbenzoate is a brominated aromatic ester featuring a formyl group at the ortho position and a 4-methylbenzoate ester moiety.

Properties

IUPAC Name

(4-bromo-2-formylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10-2-4-11(5-3-10)15(18)19-14-7-6-13(16)8-12(14)9-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXHDDYVJVTGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-formylphenyl 4-methylbenzoate typically involves the esterification of 4-bromo-2-formylphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-formylphenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, allowing the compound to interact with various biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Weight Notable Properties/Reactivity
4-Bromo-2-formylphenyl 4-methylbenzoate Br, CHO, 4-methylbenzoate Not reported Discontinued; aldehyde reactivity
4-Formyl-2-nitrophenyl 4-bromo-benzoate NO₂, CHO, 4-bromobenzoate Not reported Strong electron-withdrawing NO₂ group enhances electrophilicity of CHO
Methyl 4-bromo-2-bromomethylbenzoate Br, BrCH₂, methyl ester 307.97 Dual Br substituents increase steric hindrance
2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate Br, O=C-O-, 4-Cl-benzoate Not reported Oxoethyl group may influence hydrogen bonding
(2-Bromo-6-ethoxy-4-formylphenyl) 4-methoxybenzoate Br, OCH₂CH₃, 4-OCH₃-benzoate Not reported Ethoxy and methoxy groups improve solubility

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 4-formyl-2-nitrophenyl 4-bromo-benzoate increases the electrophilicity of the aldehyde compared to the methyl group in the target compound, making it more reactive in nucleophilic additions .
  • Solubility : Ethoxy and methoxy substituents (e.g., in ’s compound) enhance solubility in polar solvents compared to the hydrophobic methyl group in the target compound .

Key Observations :

  • SHELX Dominance : Most compounds, including the target, rely on SHELX software for crystal structure refinement, ensuring high accuracy in bond length and angle measurements .

Biological Activity

4-Bromo-2-formylphenyl 4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

This compound (CAS No. 431937-89-2) features a bromobenzene moiety attached to a formyl group and a methylbenzoate group. The synthesis typically involves the acylation of 4-bromo-2-formylphenol with methylbenzoate under controlled conditions. The compound's structure can be represented as follows:

C16H15BrO3\text{C}_{16}\text{H}_{15}\text{BrO}_3

Biological Activity

Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of similar compounds, indicating that derivatives with bromine substitutions can exhibit enhanced activity against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. For instance, compounds with similar structures have shown significant inhibition against multidrug-resistant strains, suggesting that 4-bromo substituents may contribute to increased potency against pathogens .

Anticancer Properties
The antiproliferative effects of related compounds have been documented extensively. For example, derivatives exhibiting structural similarities to this compound demonstrated IC50 values in the nanomolar range across various cancer cell lines. These studies suggest that such compounds may disrupt cell cycle progression and induce apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF70.5Microtubule disruption
Compound BHT-290.8Apoptosis induction
Compound CA5491.2Cell cycle arrest

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound can bind to active sites on enzymes or receptors, thereby inhibiting their function. For instance, studies on structurally similar compounds indicate that they may block critical enzymatic pathways involved in tumor growth or bacterial resistance mechanisms .

Case Studies

  • Antimicrobial Evaluation : In a study assessing the efficacy of various benzoate derivatives, it was found that those with halogen substitutions exhibited enhanced antibacterial properties against resistant strains . The study utilized standard disk diffusion methods and determined minimum inhibitory concentrations (MICs).
  • Cancer Cell Line Testing : A series of benzoate derivatives were tested on multiple cancer cell lines, including MCF7 and HT-29. The results indicated that certain substitutions significantly improved antiproliferative activity, leading to further investigations into their mechanisms involving apoptosis and cell cycle arrest .

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